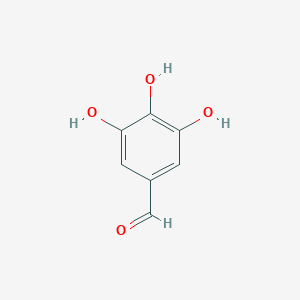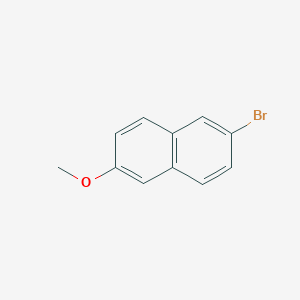![molecular formula C12H17NO2 B028319 Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) CAS No. 104822-33-5](/img/structure/B28319.png)
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI), commonly known as oxazolidinone, is a heterocyclic organic compound with a spirocyclic structure. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of oxazolidinone involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex and inhibits the elongation step of protein synthesis, thereby inhibiting bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that oxazolidinone has a low toxicity profile and does not exhibit significant adverse effects on human health. However, it has been found to affect mitochondrial function and inhibit the production of adenosine triphosphate (ATP), which is essential for cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using oxazolidinone in laboratory experiments is its high potency and broad-spectrum antibacterial activity. However, its use is limited by its high cost and potential for the development of bacterial resistance.
Orientations Futures
There are several potential future directions for the research and development of oxazolidinone. These include the investigation of its potential applications in the treatment of viral infections and the development of new derivatives with improved pharmacological properties. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of oxazolidinone in a more cost-effective and environmentally friendly manner.
In conclusion, oxazolidinone is a highly promising compound with a wide range of potential applications in various fields. Its unique chemical properties and mechanism of action make it an attractive target for further research and development.
Méthodes De Synthèse
The synthesis of oxazolidinone involves the reaction of an aldehyde with an amine in the presence of a catalyst. The reaction product is then subjected to cyclization to form the spirocyclic structure. This synthesis method has been widely used in the laboratory to produce oxazolidinone in large quantities.
Applications De Recherche Scientifique
Oxazolidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been investigated for its antitumor properties and has shown promising results in preclinical studies.
Propriétés
Numéro CAS |
104822-33-5 |
|---|---|
Nom du produit |
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
spiro[1,3-oxazolidine-5,2'-adamantane]-2-one |
InChI |
InChI=1S/C12H17NO2/c14-11-13-6-12(15-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14) |
Clé InChI |
FJIYQJVKUKTTLF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C34CNC(=O)O4 |
SMILES canonique |
C1C2CC3CC1CC(C2)C34CNC(=O)O4 |
Synonymes |
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





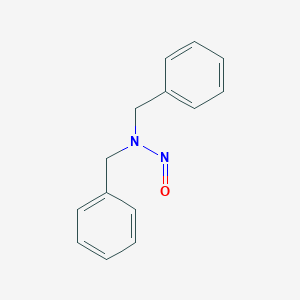
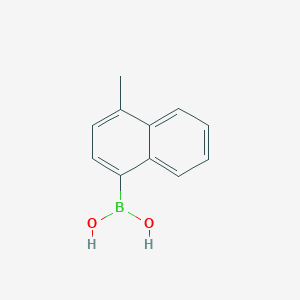
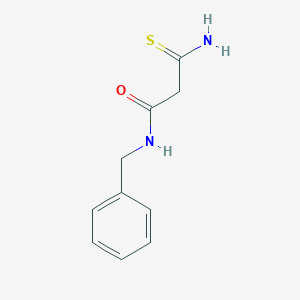
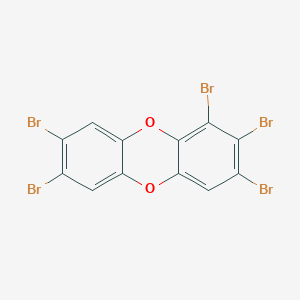
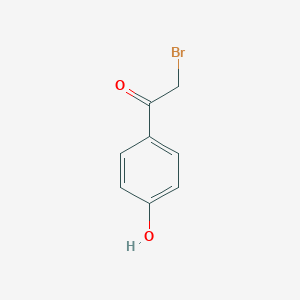


![3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B28271.png)

